molecular formula C9H19NO3SSi B3342696 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- CAS No. 29909-46-4

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-

Cat. No. B3342696
CAS RN: 29909-46-4
M. Wt: 249.4 g/mol
InChI Key: VAMRSLPZSVGKAC-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as silatrane, is a tricyclic organosilicon ether derived from tris(2-hydroxyalkyl)amines . It exhibits a broad spectrum of biological activity . Silatrane can be used as a reversible cholinesterase inhibitor and its derivatives can also be used as antitumor agents .


Synthesis Analysis

The synthesis of 1-substituted silatranes involves the reaction of silatrane HSi (OCH2CH2)3N with mercury (II) salts HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which yields the corresponding 1-substituted silatranes XSi (OCH2CH2)3N .


Molecular Structure Analysis

The molecular structure of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be viewed using Java or Javascript . The molecular weight of the 1-methoxy variant of this compound is 205.2838 .

Scientific Research Applications

Synthesis and Characterization

  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives have been synthesized through various reactions, demonstrating their potential in synthetic chemistry. For instance, they have been prepared by reacting organotrimethoxysilanes with aminoacetic acid derivatives, showcasing a method for creating new silatrane types (Popowski, Michalik, & Kelling, 1975). Another example includes the synthesis of 1-isothiocyanato silatranes by transesterification reactions (Singh et al., 2012).

Structural Analysis

  • X-ray diffraction and crystallographic studies have played a crucial role in understanding the molecular structure of these compounds. For example, the structure of allyl silatrane, a derivative, was analyzed to study structural effects arising from hyperconjugation (White & Jones, 1999). Similarly, crystal structures of various silatrane derivatives have been determined, providing insights into their molecular configuration (Bolgova et al., 2017).

Theoretical and Quantum Chemical Studies

  • Quantum chemical studies have been used to analyze the structural aspects of these compounds. For example, photoelectron spectroscopic studies have been conducted to understand the electronic structure of silatranes (Peel & Dianxun, 1988). These studies offer insights into the molecular orbitals and electronic properties, crucial for understanding their chemical behavior.

Biological and Medicinal Research

  • Some derivatives of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane have been explored fortheir potential biological activities. For instance, specific γ-N-[(halobenzylideneaminoethyl)aminoethyl]aminopropyl derivatives showed antitumor activity against certain cancer cells, indicating possible applications in medicinal chemistry (Lin, Fang, & Huang, 1995). Further research in this domain could lead to the development of new therapeutic agents.

Coordination Chemistry and Organometallic Applications

  • Silatranes, including variants of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, have been utilized in coordination chemistry. Their unique structures, involving pentacoordination of silicon, make them interesting candidates for the development of novel organometallic compounds (Casida et al., 1976). This area of study offers potential for discovering new materials and catalysts.

Electronic Structure and Spectroscopic Investigations

  • Investigations into the electronic structure and spectroscopic properties of silatranes and their derivatives have been conducted. These studies, such as nuclear magnetic resonance (NMR) analyses, provide detailed insights into the chemical shifts and molecular interactions within these compounds (Bellama, Nies, & Ben-Zvi, 1986). Understanding these properties is crucial for applications in material science and chemistry.

Mechanism of Action

While the specific mechanism of action for 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-propanethiol- is not mentioned, silatrane, a related compound, can act as a reversible cholinesterase inhibitor .

properties

IUPAC Name

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3SSi/c14-8-1-9-15-11-5-2-10(3-6-12-15)4-7-13-15/h14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMRSLPZSVGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184022
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-

CAS RN

29909-46-4
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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